5-氯磺酰基-2-甲氧基苯甲酸-d3

描述

The compound of interest, 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3, is a derivative of 5-chloro-2-methoxybenzoic acid, which is a chemical compound that has been studied in various contexts, including its role in the synthesis of pharmaceuticals and its coordination with metal ions. The papers provided discuss related compounds and their properties, which can offer insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, new esters of 4-amino-5-chloro-2-methoxybenzoic acid were synthesized and found to be potent 5-HT4 receptor agonists, indicating the potential pharmaceutical applications of such compounds . Another study describes a stereoselective synthesis of tetrahydrofurans from allyl-hydroxy esters mediated by metachloroperoxybenzoic acid, showcasing the versatility of chloro-methoxybenzoic acid derivatives in organic synthesis . These findings suggest that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 could also be synthesized using similar methods and might have interesting biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, structural analyses of certain benzoates were performed by determining their X-ray crystal structures and by molecular modeling, which revealed a limited number of minimum energy conformers characterized by specific conformations . Additionally, the spectroscopic properties of 4-amino-5-chloro-2-methoxybenzoic acid were studied, and its structure was optimized using density functional theory, providing detailed information on the molecule's vibrational frequencies and electronic properties . These studies contribute to a deeper understanding of the molecular structure of chloro-methoxybenzoic acid derivatives, which can be extrapolated to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3.

Chemical Reactions Analysis

The reactivity of chloro-methoxybenzoic acid derivatives has been investigated in various chemical reactions. The thermal properties of 5-chloro-2-methoxybenzoates of lanthanides and d-block elements were studied, revealing that these complexes dehydrate upon heating and decompose to oxides or mixtures of oxides and oxychlorides . Another study focused on the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid, which showed potent inhibitory effects on catechol O-methyltransferase, suggesting that the mercapto group can react with active-site sulfhydryl groups . These findings indicate that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 may also participate in similar reactions, potentially leading to the formation of complexes or acting as an inhibitor in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-methoxybenzoic acid derivatives have been characterized in several studies. The complexes of 5-chloro-2-methoxybenzoic acid with lanthanides were characterized by elemental analysis, IR and FIR spectra, and thermogravimetric studies, which provided insights into their thermal stability and decomposition pathways . Additionally, the polymorphism of 5-chloroacetoxybenzoic acid was investigated, revealing different crystal structures and packing arrangements, which could influence the compound's physical properties . These studies suggest that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 may exhibit specific physical and chemical properties that could be relevant for its practical applications.

科学研究应用

配合物中的热学性质

5-氯-2-甲氧基苯甲酸用于研究与镧系元素 (III) 和某些 d 区元素配合物的热学性质。这些配合物的特点是颜色独特、多晶体性质,并在加热下脱水和分解,形成无水盐和金属氧化物或氧氯化物 (Ferenc 和 Bocian,2003)。

光谱分析

使用 FTIR、FT-拉曼、紫外和核磁共振等技术研究了 4-氨基-5-氯-2-甲氧基苯甲酸等衍生物的光谱性质。这些研究涉及分析分子结构、振动频率和电子性质,提供了对这类化合物分子行为的见解 (Poiyamozhi 等人,2012)。

加氧酶中的晶体学

双草胺单加氧酶(一种降解 3,6-二氯-2-甲氧基苯甲酸等除草剂的酶)的晶体结构阐明了氧化脱甲基过程中涉及的分子相互作用和机制。这项研究有助于理解土壤微生物如何分解此类除草剂 (Dumitru 等人,2009)。

与镧系元素形成配合物

对 5-氯-2-甲氧基苯甲酸盐与镧系元素(如 La(III)、Gd(III) 和 Lu(III))形成的配合物的研究揭示了羧酸盐基团的对称双齿螯合行为以及这些化合物的热稳定性。此类研究对于理解镧系元素的配位化学至关重要 (Czajka 等人,2002)。

除草剂矿化

通过电芬顿和光电芬顿等方法对除草剂双草胺(3,6-二氯-2-甲氧基苯甲酸)的矿化研究,为环境解毒过程提供了宝贵的见解。这些研究有助于理解不同处理方法在水生环境中降解除草剂的有效性 (Brillas 等人,2003)。

磁学和热学研究

探索了 Mn(II)、Co(II)、Ni(II)、Cu(II) 和 Zn(II) 等各种金属的 5-氯-2-甲氧基苯甲酸盐的磁学、光谱和热学性质,以了解它们在不同环境条件下的行为。此类研究有助于无机化学和材料科学领域 (Bocian 和 Ferenc,2002)。

未来方向

The future directions in the research and application of a compound depend on its potential uses and benefits. Given that 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is associated with various areas of neurology research , future directions could involve further exploration of its role and potential applications in these areas.

属性

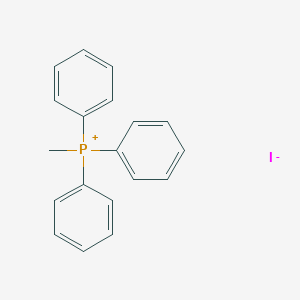

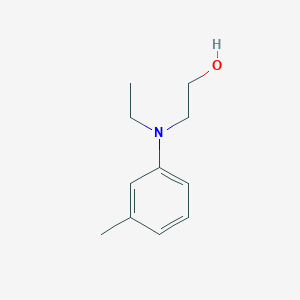

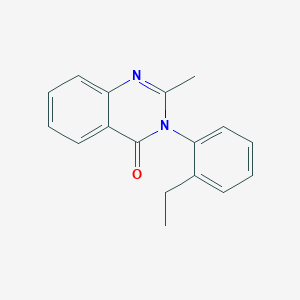

IUPAC Name |

5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZCDOQEMLMAB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)